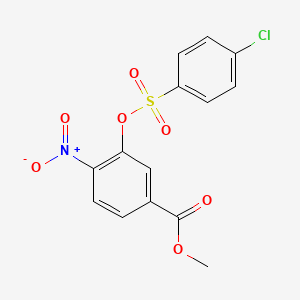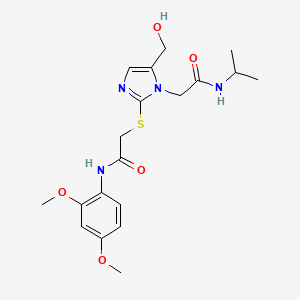
2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives, like the one , are known to have a variety of properties and applications, including in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis
Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene, a key component of the compound , has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Herbicide Selectivity and Metabolism in Crops
One of the primary applications of certain sulfonamide derivatives is in the field of agriculture as herbicides. These compounds exhibit selectivity towards specific crops, enabling the targeted elimination of weeds without harming the intended crop. For example, chlorsulfuron, a sulfonamide derivative, is metabolized by tolerant plants like wheat, oats, and barley into an inactive product, demonstrating a biological basis for selectivity in herbicide application. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, highlighting the plant's ability to detoxify the herbicide (Sweetser, Schow, & Hutchison, 1982).
Development of Novel Pharmaceuticals
Sulfonamide derivatives have shown significant potential in the development of novel pharmaceuticals, with applications ranging from cancer treatment to the inhibition of specific enzymes involved in disease progression. For instance, sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold have demonstrated strong affinities towards carbonic anhydrase isozymes, indicating their potential in treating diseases through the inhibition of these enzymes. These compounds possess good water solubility and have shown effective intraocular pressure lowering in animal models, suggesting their application in treating glaucoma (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Antitumor and Antimicrobial Applications
The synthesis and evaluation of sulfonamide derivatives have extended into antitumor and antimicrobial research, revealing compounds with potential as anticancer agents and microbial growth inhibitors. Certain synthesized sulfonamides have exhibited cytotoxic and carbonic anhydrase inhibitory effects, suggesting their utility in developing new anticancer agents. These compounds have shown a good inhibition profile on human carbonic anhydrase IX and XII, key enzymes involved in tumor progression and metastasis (Gul, Mete, Eren, Sakagami, Yamali, & Supuran, 2016).
Orientations Futures
Thiophene-based analogs are a growing area of interest for scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mécanisme D'action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene easily reacts with electrophiles . This suggests that the compound may interact with its targets through electrophilic substitution, a common reaction mechanism for thiophene derivatives .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is plausible that this compound could influence multiple biochemical pathways.
Pharmacokinetics
Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Action Environment
It is known that the reactivity of thiophene derivatives can be influenced by various factors, including the presence of different reagents and catalysts .
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c13-9-4-1-2-6-12(9)19(16,17)14-8-10(15)11-5-3-7-18-11/h1-7,10,14-15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVMPSKTSNBUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)
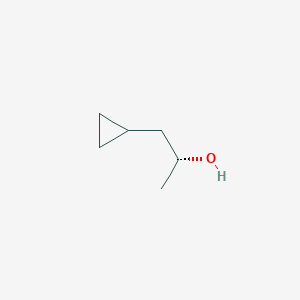
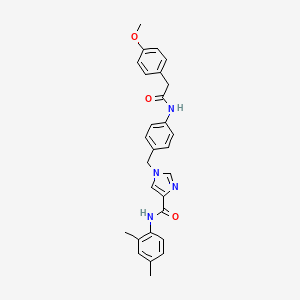
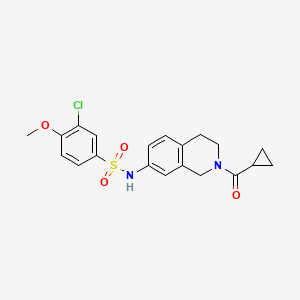
![N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide](/img/structure/B2869135.png)

![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2869137.png)
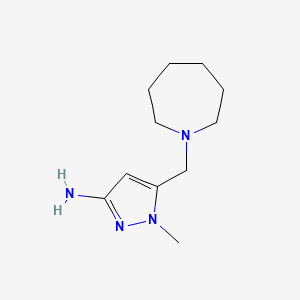


![(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2869142.png)
